molecular formula C25H24O2 B11961000 2,2'-Diethoxy-1,1'-methylenedinaphthalene CAS No. 2212-46-6

2,2'-Diethoxy-1,1'-methylenedinaphthalene

Cat. No.: B11961000
CAS No.: 2212-46-6
M. Wt: 356.5 g/mol
InChI Key: DKWQWJXBXUXPBJ-UHFFFAOYSA-N
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Description

2,2’-Diethoxy-1,1’-methylenedinaphthalene is an organic compound with the molecular formula C25H24O2 and a molecular weight of 356.469 g/mol It is a derivative of naphthalene, characterized by the presence of two ethoxy groups and a methylene bridge connecting two naphthalene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diethoxy-1,1’-methylenedinaphthalene typically involves the reaction of 2-naphthol with formaldehyde and ethanol under acidic conditionsThe reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2,2’-Diethoxy-1,1’-methylenedinaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diethoxy-1,1’-methylenedinaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, dihydro compounds, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Diethoxy-1,1’-methylenedinaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Diethoxy-1,1’-methylenedinaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Diethoxy-1,1’-methylenedinaphthalene is unique due to the presence of both ethoxy groups and a methylene bridge, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Properties

CAS No.

2212-46-6

Molecular Formula

C25H24O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-ethoxy-1-[(2-ethoxynaphthalen-1-yl)methyl]naphthalene

InChI

InChI=1S/C25H24O2/c1-3-26-24-15-13-18-9-5-7-11-20(18)22(24)17-23-21-12-8-6-10-19(21)14-16-25(23)27-4-2/h5-16H,3-4,17H2,1-2H3

InChI Key

DKWQWJXBXUXPBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OCC

Origin of Product

United States

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